C-Pyridin-4-yl-C-o-tolyl-methylamine
CAS No.: 883546-76-7
Cat. No.: VC2185397
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 883546-76-7 |
|---|---|
| Molecular Formula | C13H14N2 |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | (2-methylphenyl)-pyridin-4-ylmethanamine |
| Standard InChI | InChI=1S/C13H14N2/c1-10-4-2-3-5-12(10)13(14)11-6-8-15-9-7-11/h2-9,13H,14H2,1H3 |
| Standard InChI Key | ODUGKKIZGXGYDM-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(C2=CC=NC=C2)N |
| Canonical SMILES | CC1=CC=CC=C1C(C2=CC=NC=C2)N |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
C-Pyridin-4-yl-C-o-tolyl-methylamine is identified by several systematic and common names in chemical databases. The compound has been assigned the CAS Registry Number 883546-76-7, which serves as its unique identifier in chemical literature and regulatory documentation . The IUPAC name for this compound is (2-methylphenyl)-pyridin-4-ylmethanamine, which precisely describes its chemical structure . Additional synonyms include Pyridin-4-yl(o-tolyl)methanamine and 1-(2-METHYLPHENYL)-1-PYRIDIN-4-YLMETHANAMINE, which are used interchangeably in scientific literature and commercial contexts .
The compound was first registered in chemical databases in 2005, with the most recent modification to its entry occurring in February 2025, indicating ongoing interest in this chemical entity . Various database identifiers have been assigned to facilitate cross-reference across different chemical information systems, including a PubChem CID of 3152800, ChEMBL ID of CHEMBL1616347, and DSSTox Substance ID of DTXSID50390009 .
Structural Characteristics
The molecular structure of C-Pyridin-4-yl-C-o-tolyl-methylamine features three key components:
-
A pyridine ring with the nitrogen at the 4-position
-
An o-tolyl group (2-methylphenyl)
-
A central methine carbon bearing an amine group (-NH2)
The central carbon serves as a connection point between the pyridine and o-tolyl moieties, creating a tertiary carbon center with the amine group . This structural arrangement gives the molecule a distinctive three-dimensional configuration that influences its chemical behavior and potential applications.
The compound can be represented by several structural notations:
These representations precisely capture the connectivity and spatial arrangement of atoms within the molecule, enabling computational analysis and structural comparison with related compounds.
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 198.26 g/mol | Computed by PubChem 2.1 |
| Boiling Point | 353.1±32.0 °C | Predicted |
| Density | 1.084±0.06 g/cm³ | Predicted |
| pKa | 7.22±0.10 | Predicted |
These properties provide insights into the compound's physical behavior and potential reactivity . The relatively high boiling point suggests strong intermolecular forces, likely due to hydrogen bonding involving the amine group and possible π-π interactions between aromatic rings.
| Supplier | Product Number | Product Name | Packaging | Price (USD) | Purity |
|---|---|---|---|---|---|
| Matrix Scientific | 018730 | C-Pyridin-4-yl-C-o-tolyl-methylamine | 1g | $378 | Not specified |
| Activate Scientific | AS81094-A | (2-Methylphenyl)-pyridin-4-ylmethanamine | 1g | $491 | 95+% |
This pricing information suggests that the compound is a specialty chemical with relatively high production costs, potentially due to complex synthesis procedures or limited demand . The significant price difference between suppliers may reflect variations in purity, synthesis method, or market positioning.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume